Lipid AX4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lipid AX4 is a biodegradable ionizable lipidoid with eight ester bonds in its branched tailThe unique structure of this compound allows for efficient delivery and rapid elimination from the body, making it a promising candidate for various biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lipid AX4 is synthesized through a series of chemical reactions involving the formation of ester bonds. The synthesis typically involves the reaction of a core molecule with fatty acid derivatives to introduce the branched ester tails. The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The industrial production methods are designed to be scalable and cost-effective, making this compound accessible for various applications .
Chemical Reactions Analysis
Types of Reactions
Lipid AX4 undergoes several types of chemical reactions, including:
Oxidation: The ester bonds in this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the ester bonds, resulting in reduced forms of this compound.
Substitution: Substitution reactions can occur at the ester bonds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Lipid AX4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Employed in the delivery of genetic material, such as mRNA, for gene therapy and vaccine development.
Medicine: Utilized in the formulation of lipid nanoparticles for targeted drug delivery.
Industry: Applied in the development of biodegradable materials and coatings
Mechanism of Action
Lipid AX4 exerts its effects through the formation of lipid nanoparticles that encapsulate therapeutic agents, such as mRNA. These nanoparticles facilitate the delivery of the encapsulated agents to target cells, where they are released and exert their biological effects. The molecular targets and pathways involved include the endosomal escape and intracellular trafficking of the encapsulated agents .
Comparison with Similar Compounds
Similar Compounds
MC3-based Lipid Nanoparticles: Commercialized lipid nanoparticles used for mRNA delivery.
DSPC-based Lipid Nanoparticles: Another type of lipid nanoparticle used for drug delivery
Uniqueness of Lipid AX4
This compound is unique due to its rapid elimination from the body and its ability to form stable lipid nanoparticles with high delivery efficiency. Compared to MC3-based and DSPC-based lipid nanoparticles, this compound demonstrates superior performance in terms of stability, safety, and efficacy .
Properties
Molecular Formula |
C83H155N3O16 |
---|---|
Molecular Weight |
1451.1 g/mol |
IUPAC Name |
4-[3-[3-[3-[bis[3-[4-(2-butyloctanoyloxy)butoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[4-(2-butyloctanoyloxy)butoxy]-3-oxopropyl]amino]propanoyloxy]butyl 2-butyloctanoate |
InChI |
InChI=1S/C83H155N3O16/c1-10-18-26-30-48-72(44-22-14-5)80(91)99-68-38-34-64-95-76(87)52-60-85(61-53-77(88)96-65-35-39-69-100-81(92)73(45-23-15-6)49-31-27-19-11-2)58-42-56-84(9)57-43-59-86(62-54-78(89)97-66-36-40-70-101-82(93)74(46-24-16-7)50-32-28-20-12-3)63-55-79(90)98-67-37-41-71-102-83(94)75(47-25-17-8)51-33-29-21-13-4/h72-75H,10-71H2,1-9H3 |
InChI Key |
ZURFHHPIXJDDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)C(=O)OCCCCOC(=O)CCN(CCCN(C)CCCN(CCC(=O)OCCCCOC(=O)C(CCCC)CCCCCC)CCC(=O)OCCCCOC(=O)C(CCCC)CCCCCC)CCC(=O)OCCCCOC(=O)C(CCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.